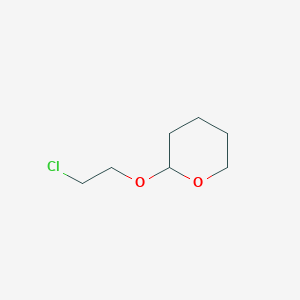

2-(2-Chloroethoxy)tetrahydro-2H-pyran

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-chloroethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVQFPGYDBUGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292031 | |

| Record name | 2-(2-Chloroethoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5631-96-9 | |

| Record name | 5631-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chloroethoxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloroethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxy)tetrahydro-2H-pyran is a versatile bifunctional molecule of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, incorporating both a reactive chloroethoxy side chain and a tetrahydropyran (THP) ether, makes it a valuable intermediate and building block. The THP ether moiety is a widely recognized protecting group for alcohols, prized for its stability across a range of reaction conditions and its straightforward removal under mild acidic conditions. Simultaneously, the chloroethyl group provides a handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of this compound, with a focus on its practical utility in research and development.

IUPAC Nomenclature and Structural Elucidation

A systematic understanding of the nomenclature of this compound is fundamental to its study. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the preferred name for this compound is 2-(2-chloroethoxy)oxane .[1] Let's dissect this nomenclature to understand the underlying structural features.

-

Oxane : This is the Hantzsch-Widman name for a six-membered saturated heterocycle containing one oxygen atom. It is the preferred IUPAC name for the tetrahydropyran ring system.

-

2- : This locant indicates that the substituent is attached to the second carbon atom of the oxane ring. The oxygen atom is assigned position 1.

-

(2-chloroethoxy) : This describes the substituent group attached to the oxane ring.

-

ethoxy : This indicates a two-carbon ethyl group attached to an oxygen atom.

-

2-chloro : This signifies that a chlorine atom is attached to the second carbon of the ethoxy group.

-

The older, but still commonly encountered, name is This compound .

-

pyran : This refers to a six-membered heterocyclic ring containing one oxygen atom and two double bonds.

-

tetrahydro- : This prefix indicates the addition of four hydrogen atoms, resulting in a saturated ring system.

-

2H- : This designates the position of the indicated hydrogen, which is a saturated carbon atom in the pyran ring structure.

-

2- : As before, this specifies the point of attachment of the substituent.

The relationship between these naming conventions is illustrated below:

Caption: IUPAC Nomenclature Decision Tree.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. The compound is a colorless to pale yellow liquid at room temperature. A compilation of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃ClO₂ | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| CAS Number | 5631-96-9 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 80 °C at 8 mmHg | [4] |

| Density | 1.115 g/mL at 20 °C | [4] |

| Refractive Index (n20/D) | 1.459 | |

| Solubility | Soluble in many organic solvents. | |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [4] |

Synthesis and Reaction Mechanisms

The primary route for the synthesis of this compound involves the acid-catalyzed reaction of 3,4-dihydro-2H-pyran (DHP) with 2-chloroethanol. This reaction is a classic example of the formation of a tetrahydropyranyl (THP) ether, which serves as a protecting group for the alcohol.

Synthesis Protocol: Tetrahydropyranylation of 2-Chloroethanol

This protocol is adapted from established methods for the tetrahydropyranylation of alcohols.[5]

Materials:

-

2-Chloroethanol

-

3,4-Dihydro-2H-pyran (DHP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like bismuth(III) nitrate pentahydrate)[6]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of 2-chloroethanol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.1 to 1.5 equivalents).

-

Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of p-TSA).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reaction Mechanism

The tetrahydropyranylation reaction proceeds via an acid-catalyzed addition of the alcohol to the double bond of DHP.

Caption: Acid-catalyzed synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The dual functionality of this compound makes it a valuable tool in the synthesis of complex molecules, particularly in the development of new therapeutic agents.

As a Protecting Group

The primary application of the THP ether moiety is the protection of alcohols. The THP group is stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides. Deprotection is readily achieved under mild acidic conditions, regenerating the alcohol.

Deprotection Protocol:

-

Dissolve the THP-protected compound in a protic solvent such as methanol or ethanol.

-

Add a catalytic amount of an acid (e.g., p-TSA, HCl, or an acidic resin).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the acid with a base (e.g., triethylamine or saturated NaHCO₃).

-

Remove the solvent under reduced pressure and purify the deprotected alcohol.

As a Building Block in Pharmaceutical Synthesis

The pyran ring is a common scaffold in a variety of natural products and bioactive molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[7] Consequently, this compound serves as a precursor for the synthesis of more complex pyran-containing molecules.

While specific examples of marketed drugs synthesized directly from this compound are not extensively documented in readily available literature, its utility as a building block can be inferred from the synthesis of related pyran-based compounds with therapeutic potential. For instance, various pyran derivatives have been investigated as potential anticancer and antiviral agents.[7][8] The chloroethoxy group can be displaced by a variety of nucleophiles to introduce different side chains, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. For example, it can be used to introduce a hydroxyethyl ether linkage, a common motif in drug molecules.

The development of novel anticancer agents often targets specific enzymes or pathways, such as cyclooxygenase-2 (COX-2).[9][10][11] The synthesis of complex heterocyclic systems, which may include a pyran ring, is a key strategy in the design of such inhibitors. Similarly, in the field of antiviral drug development, nucleoside analogs and other heterocyclic compounds are of great importance.[12][13] The versatility of this compound makes it a relevant starting material for the exploration of new chemical entities in these therapeutic areas.

Spectroscopic Characterization

-

¹H NMR : The proton NMR spectrum is expected to show a complex set of signals. The protons on the tetrahydropyran ring will appear as a series of multiplets in the range of δ 1.5-4.0 ppm. The anomeric proton at the 2-position will likely be a distinct multiplet around δ 4.5-4.8 ppm. The protons of the chloroethoxy group will appear as two triplets, one for the -OCH₂- group around δ 3.7-3.9 ppm and another for the -CH₂Cl group slightly downfield, around δ 3.6-3.8 ppm.

-

¹³C NMR : The carbon NMR spectrum will show seven distinct signals. The carbons of the tetrahydropyran ring will resonate in the range of δ 20-70 ppm, with the anomeric carbon at the 2-position appearing further downfield, around δ 95-100 ppm. The carbons of the chloroethoxy group are expected at approximately δ 70-72 ppm for the -OCH₂- carbon and around δ 42-44 ppm for the -CH₂Cl carbon.[17][18][19][20]

-

IR Spectroscopy : The infrared spectrum will be characterized by strong C-O stretching vibrations in the region of 1150-1050 cm⁻¹ for the ether linkages. The C-Cl stretch will likely appear in the range of 800-600 cm⁻¹. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the successful protection of the alcohol.

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the chloroethoxy group or cleavage of the tetrahydropyran ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility as a protected form of 2-chloroethanol allows for the selective manipulation of other functional groups in a molecule, while the chloroethyl moiety provides a reactive site for further derivatization. This combination of features makes it a useful building block in the synthesis of complex molecules, including those with potential applications in drug discovery and development. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for its effective application in the research and development of new chemical entities.

References

- 1. Ethanol, 2-[2-(2-chloroethoxy)ethoxy]- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. 2-(2-Chloroethoxy)ethanol(628-89-7) IR Spectrum [chemicalbook.com]

- 4. "An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic [quickcompany.in]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO1995030670A2 - Pyranone compounds useful to treat retroviral infections - Google Patents [patents.google.com]

- 9. Cyclooxygenase-2 as a target for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(2-Chloroethoxy)ethanol(628-89-7) 1H NMR spectrum [chemicalbook.com]

- 15. Ethanol, 2-(2-chloroethoxy)- [webbook.nist.gov]

- 16. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. compoundchem.com [compoundchem.com]

- 18. 2-(2-Chloroethoxy)ethanol(628-89-7) 13C NMR spectrum [chemicalbook.com]

- 19. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL(5197-62-6) 13C NMR spectrum [chemicalbook.com]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 2-(2-chloroethoxy)oxane for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-chloroethoxy)oxane, a versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document delves into its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

2-(2-chloroethoxy)oxane, systematically named according to IUPAC nomenclature, is a heterocyclic ether. It is also commonly referred to as 2-(2-chloroethoxy)tetrahydro-2H-pyran.[1][2] The structure consists of a tetrahydropyran ring substituted at the 2-position with a 2-chloroethoxy group. This bifunctional nature, possessing both an ether linkage and a reactive alkyl chloride, is central to its utility in synthetic chemistry.

Key Identifiers:

Chemical Structure Diagram:

Caption: Chemical structure of 2-(2-chloroethoxy)oxane.

Physicochemical Properties

2-(2-chloroethoxy)oxane is a colorless to almost colorless clear liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 164.63 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 104 °C at 25 mmHg | [3] |

| Density | 1.115 g/mL at 20 °C | [4] |

| Refractive Index (n20/D) | 1.459 | [4] |

| Flash Point | 65 °C | [4] |

| Purity | ≥ 96% (GC) | [3] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [4] |

Synthesis of 2-(2-chloroethoxy)oxane

The most common and direct method for the synthesis of 2-(2-chloroethoxy)oxane is the acid-catalyzed addition of 2-chloroethanol to 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of the formation of a tetrahydropyranyl (THP) ether, a widely used protecting group for alcohols.

Reaction Scheme:

Caption: Synthesis of 2-(2-chloroethoxy)oxane.

Detailed Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of 2-(2-chloroethoxy)oxane.

Materials:

-

2-Chloroethanol

-

3,4-Dihydro-2H-pyran (DHP)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid such as boron trifluoride etherate)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroethanol (1.0 equivalent) and anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of PTSA) to the solution.

-

Addition of DHP: Cool the mixture in an ice bath (0 °C). Slowly add 3,4-dihydro-2H-pyran (1.1-1.2 equivalents) dropwise to the stirred solution. The addition of DHP to an alcohol in the presence of an acid catalyst is generally exothermic, and controlling the temperature is crucial to prevent side reactions.[5]

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alcohol.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Final Purification: The crude 2-(2-chloroethoxy)oxane can be further purified by vacuum distillation to yield a colorless liquid.[6]

Reactivity and Applications in Organic Synthesis

The chemical reactivity of 2-(2-chloroethoxy)oxane is dominated by two key features: the acid-labile tetrahydropyranyl ether and the reactive primary alkyl chloride.

As a Protecting Group for Alcohols

The primary application of the tetrahydropyranyl group is the protection of hydroxyl functionalities. The resulting THP ether is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and nucleophiles. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected alcohol.

Deprotection (Cleavage):

The THP ether can be readily cleaved under mild acidic conditions to regenerate the free hydroxyl group. Common reagents for deprotection include:

-

Acetic acid in a mixture of tetrahydrofuran and water.

-

p-Toluenesulfonic acid in methanol.

-

Pyridinium p-toluenesulfonate (PPTS) in ethanol.

As a Bifunctional Building Block

The presence of the chloroethyl group makes 2-(2-chloroethoxy)oxane a valuable bifunctional building block in organic synthesis. The chlorine atom can be displaced by a variety of nucleophiles in Sₙ2 reactions, allowing for the introduction of the protected hydroxyethyl moiety into a target molecule. This is particularly useful in the synthesis of pharmaceuticals and other bioactive molecules where a hydroxyethyl side chain is required.[7][8]

Reaction Pathway Example:

Caption: General reactivity of 2-(2-chloroethoxy)oxane.

This strategy allows for the sequential introduction of different functionalities, making it a powerful tool in the synthesis of complex organic molecules.

Spectroscopic Characterization

The structure of 2-(2-chloroethoxy)oxane can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | |

| Mass Spectrometry (MS) | The mass spectrum of 2-(2-chloroethoxy)oxane shows a molecular ion peak (M⁺) at m/z 164.[1][9] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic C-O stretching vibrations for the ether linkages and C-Cl stretching vibrations.[9] |

Safety and Handling

2-(2-chloroethoxy)oxane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and should be stored away from heat and open flames.[4] Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2-chloroethoxy)oxane is a valuable and versatile reagent in organic synthesis. Its utility as both a protecting group for alcohols and a bifunctional building block makes it a key intermediate in the synthesis of a wide range of complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development.

References

- 1. This compound(5631-96-9) MS [m.chemicalbook.com]

- 2. 2-(2-Chloroethoxy)ethanol(628-89-7) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 5631-96-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents [patents.google.com]

- 7. 2-[2-(2-Chloroethoxy)ethoxy]ethanol | 5197-62-6 | Benchchem [benchchem.com]

- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound(5631-96-9) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2-(2-Chloroethoxy)tetrahydro-2H-pyran (CAS 5631-96-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of 2-(2-Chloroethoxy)tetrahydro-2H-pyran, a key building block in modern organic synthesis. Designed for the discerning researcher, this document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental context and practical applications of this versatile compound.

Introduction: The Synthetic Utility of a Protected Hydroxyethyl Group

This compound (CAS 5631-96-9) is a colorless to almost colorless clear liquid that serves a critical role in multi-step organic synthesis.[1][2][3] Its primary function is to introduce a protected hydroxyethyl group into a molecular framework.[2][4] The tetrahydropyranyl (THP) ether moiety acts as a robust protecting group for the hydroxyl function, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol. This strategic protection is invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5] The chloroethyl group provides a reactive handle for subsequent nucleophilic substitution reactions, further extending its synthetic versatility.[5]

Core Physical Properties: A Tabulated Summary

The physical characteristics of a compound are fundamental to its handling, reaction setup, and purification. The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 5631-96-9 | [6][7] |

| Molecular Formula | C₇H₁₃ClO₂ | [6][8] |

| Molecular Weight | 164.63 g/mol | [6] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Boiling Point | 80 °C at 8 mmHg104 °C at 25 mmHg230.6 °C at 760 mmHg | [2][3][9][10] |

| Density | 1.115 g/mL at 20 °C1.12 g/mL | [2][3][9] |

| Refractive Index (n²⁰/D) | 1.459 | [2][9][10] |

| Flash Point | 65 °C | [2][9] |

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is paramount for chemical characterization and process development. The following sections detail the standardized, self-validating protocols for measuring the key physical parameters of this compound.

Boiling Point Determination via the Capillary Method

The boiling point is a critical indicator of a liquid's volatility and purity. The capillary method is a reliable micro-scale technique for its determination.[9]

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (a few drops) of this compound into a small-diameter test tube (fusion tube).

-

Capillary Insertion: Invert a capillary tube, sealed at one end, and place it into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The rate of bubbling will become rapid and continuous as the boiling point is approached.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[9]

Causality: This method is based on the principle that at the boiling point, the vapor pressure of the liquid equals the external pressure.[9] The trapped air in the capillary is displaced by the vapor of the substance. Upon cooling, the vapor pressure drops, and the external pressure forces the liquid into the capillary.

Density Measurement using a Pycnometer

Density is a fundamental property that relates a substance's mass to its volume and is often used to assess purity. A pycnometer provides a precise method for determining the density of a liquid.[11]

Experimental Workflow: Density Measurement

Caption: Workflow for Density Measurement.

Step-by-Step Protocol:

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Weighing (Empty): Accurately weigh the empty pycnometer.

-

Filling: Fill the pycnometer with this compound, ensuring the temperature is controlled (e.g., 20 °C) and that no air bubbles are trapped.

-

Weighing (Filled): Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[12][13]

Causality: The pycnometer allows for the precise measurement of a fixed volume of liquid, which, when combined with an accurate mass measurement, yields a highly reliable density value.[11]

Refractive Index Measurement with an Abbe Refractometer

The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property used for identification and quality control.[14]

Step-by-Step Protocol:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the desired temperature (e.g., 20 °C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Recording: Read the refractive index value from the scale.[15]

Causality: The Abbe refractometer operates on the principle of total internal reflection. The angle at which this occurs is dependent on the refractive index of the sample.[16]

Applications in Drug Development and Organic Synthesis

The unique bifunctional nature of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] The THP-protected hydroxyl group offers stability under a variety of reaction conditions, while the chloroethyl moiety provides a site for nucleophilic attack to build more complex molecular architectures.

For example, this compound can be used to introduce a hydroxyethyl side chain onto a heterocyclic core, a common structural motif in many drug molecules. The subsequent deprotection of the THP group under mild acidic conditions reveals the free hydroxyl group, which can then be further functionalized.

Safety, Handling, and Storage

As with all chlorinated organic compounds, proper safety precautions are essential when handling this compound.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][18] Avoid inhalation of vapors and contact with skin and eyes.[17]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to maintain stability.[2][9]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation. Do not allow the material to enter drains.[17]

Spectral Data for Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching frequencies for the ether linkages and C-Cl stretching vibrations.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the tetrahydropyran ring and the chloroethoxy side chain.[6]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[20]

Conclusion

This compound is a synthetically important molecule with well-defined physical properties. A thorough understanding of these properties, coupled with the appropriate experimental techniques for their determination, is essential for its effective and safe use in research and development, particularly in the pharmaceutical and chemical industries. This guide provides the foundational knowledge and practical protocols to empower scientists in their synthetic endeavors involving this versatile building block.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. This compound(5631-96-9) IR Spectrum [chemicalbook.com]

- 4. Buy this compound | 5631-96-9 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C7H13ClO2 | CID 254951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 5631-96-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mt.com [mt.com]

- 12. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 13. m.youtube.com [m.youtube.com]

- 14. faculty.weber.edu [faculty.weber.edu]

- 15. youtube.com [youtube.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 18. CCOHS: Chlorine [ccohs.ca]

- 19. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 20. This compound(5631-96-9) MS [m.chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 2-(2-Chloroethoxy)tetrahydro-2H-pyran: Boiling Point and Density

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(2-Chloroethoxy)tetrahydro-2H-pyran (CAS No. 5631-96-9), with a specific focus on its boiling point and density. As a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its physical characteristics is paramount for researchers and drug development professionals.[1][2] This document details established values for these properties, presents rigorous, step-by-step protocols for their experimental determination, and explains the scientific rationale behind the methodological choices. The aim is to equip scientists with the foundational data and practical knowledge required for the safe and effective handling, application, and purification of this versatile compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a tetrahydropyran ring substituted with a 2-chloroethoxy group at the anomeric carbon.[1] Its molecular structure makes it an excellent reagent for introducing a protected hydroxyethyl group in multi-step synthetic pathways.[1] It is widely employed as a protecting group for hydroxyl functionalities, allowing chemists to perform reactions on other parts of a molecule without unintended side reactions, after which the group can be selectively removed.[1]

Given its role as a synthetic building block, knowledge of its physical properties is not merely academic; it is essential for practical laboratory operations, including reaction setup, purification by distillation, and quality control. This guide serves as a central resource for these critical data points.

Chemical Identity:

Core Physicochemical Properties

The physical properties of this compound have been characterized and are summarized below. These values are critical for planning purification strategies and for volumetric calculations in synthetic protocols. The compound typically presents as a colorless to almost colorless clear liquid at ambient temperature.[1][2]

| Property | Value | Conditions | Source(s) |

| Boiling Point | 230.6 °C | at 760 mmHg (Atmospheric Pressure) | [1][4] |

| 104 °C | at 25 mmHg | [1][2][7] | |

| 80 °C | at 8 mmHg | [6] | |

| Density | 1.12 g/mL | Not specified | [2] |

| 1.115 g/mL | at 20 °C | [6] | |

| 1.09 g/mL | Not specified | [4] | |

| Flash Point | 65 °C | Not specified | [1][6] |

| Refractive Index | 1.459 - 1.46 | at 20 °C (n20/D) | [2][4][6] |

Experimental Determination of Boiling Point

Expertise & Experience: The determination of a boiling point is a fundamental technique for assessing the purity of a liquid substance. For a compound like this compound, the literature reports a high boiling point at atmospheric pressure (230.6 °C).[1][4] Such elevated temperatures can pose a risk of thermal decomposition. Therefore, determining the boiling point at reduced pressure is often the preferred and more practical method in a research setting, as it allows distillation at a lower, non-destructive temperature. The data table reflects this, with multiple values reported under vacuum.[1][2][6][7]

Protocol 3.1: Boiling Point Determination at Reduced Pressure (Vacuum Distillation)

This protocol describes the definitive method for high-boiling compounds, ensuring the integrity of the substance is maintained.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Place a small magnetic stir bar in the distillation flask.

-

Sample Introduction: Add 5-10 mL of this compound to the distillation flask.

-

Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor entering the condenser is accurately measured.

-

System Sealing: Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone). Include a manometer in the line between the trap and the pump to monitor the pressure accurately.

-

Pressure Reduction: Start the vacuum pump and allow the system to evacuate to the desired pressure (e.g., 25 mmHg). A stable pressure reading on the manometer is crucial for an accurate boiling point measurement.

-

Heating and Distillation: Begin gentle heating of the distillation flask using a heating mantle. Initiate stirring to ensure smooth boiling.

-

Equilibrium and Measurement: Observe the vapor condensing on the thermometer bulb. The boiling point is the temperature at which there is a constant reflux of condensate dripping from the thermometer bulb, and this temperature remains stable.

-

Data Recording: Record the stable temperature from the thermometer and the corresponding pressure from the manometer.

Trustworthiness: This protocol is self-validating. A stable, non-fluctuating temperature reading during distillation indicates that a pure substance is boiling at a constant pressure. Any significant temperature drift would suggest the presence of impurities or inadequate pressure control.

Visualization: Boiling Point Determination Workflow

Caption: Workflow for determining boiling point under reduced pressure.

Experimental Determination of Density

Expertise & Experience: Density is an intrinsic property that is invaluable for quality control and for converting mass to volume, a frequent necessity in a synthesis lab. The pycnometer method is a highly accurate and reproducible technique for determining the density of liquids, making it the gold standard for research applications. The key to accuracy is meticulous temperature control, as density is temperature-dependent.

Protocol 4.1: Density Determination Using a Pycnometer

This protocol provides a precise method for measuring the density of this compound.

Step-by-Step Methodology:

-

Pycnometer Preparation: Thoroughly clean a pycnometer of known volume (e.g., 10 mL) with a suitable solvent, followed by deionized water and acetone. Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Mass of Empty Pycnometer: Weigh the clean, dry, and empty pycnometer on a calibrated analytical balance to four decimal places (m₁).

-

Calibration with Water: Fill the pycnometer with deionized, degassed water. Insert the stopper, ensuring excess water exits through the capillary. Place the filled pycnometer in a constant temperature water bath set to a precise temperature (e.g., 20.0 °C) for 20-30 minutes to allow for thermal equilibrium.

-

Mass with Water: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m₂).

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, and repeat the thermal equilibration and weighing process as in steps 3 and 4 (m₃).

-

Calculation:

-

Calculate the mass of the water: m_water = m₂ - m₁

-

Look up the density of water (ρ_water) at the specific temperature of the measurement.

-

Calculate the exact volume of the pycnometer: V = m_water / ρ_water

-

Calculate the mass of the sample: m_sample = m₃ - m₁

-

Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V

-

Trustworthiness: The protocol's reliability hinges on two self-validating principles. First, the use of a calibrated analytical balance and a precise temperature bath ensures high-quality raw data. Second, calibrating the pycnometer's volume with a well-characterized reference liquid (water) at the exact temperature of the experiment minimizes systematic errors, ensuring the final calculated density is authoritative.

Visualization: Density Determination Workflow

Caption: Workflow for density determination using a pycnometer.

Safety and Handling

This compound is considered a mild irritant and is flammable.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a cool, dark place to maintain stability.[1] Some suppliers recommend storage at 2-8°C under an inert atmosphere (nitrogen or argon).[6][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

It is imperative to consult the most current Safety Data Sheet (SDS) for this compound before handling. [1]

Conclusion

The boiling point and density of this compound are well-defined properties crucial for its application in research and development. The significant difference in its boiling point at atmospheric versus reduced pressures underscores the need for vacuum distillation to ensure its purification and handling without thermal degradation. The protocols detailed in this guide provide a framework for the accurate and reliable experimental verification of these properties, adhering to principles of scientific integrity and safety. These data and methods serve as a foundational resource for any scientist utilizing this important synthetic intermediate.

References

- 1. Buy this compound | 5631-96-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H13ClO2 | CID 254951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. 5631-96-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Chloroethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(2-Chloroethoxy)tetrahydro-2H-pyran. As a key building block and protecting group in organic synthesis, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document, authored from the perspective of a Senior Application Scientist, offers practical insights into the interpretation of the NMR spectra, grounded in fundamental principles and supported by authoritative references.

Introduction: The Structural Significance of this compound

This compound belongs to the class of tetrahydropyranyl (THP) ethers, which are widely employed as protecting groups for alcohols in multi-step organic synthesis.[1][2] The THP group is valued for its ease of installation, stability under a range of non-acidic conditions, and straightforward removal under mild acidic catalysis.[3] The 2-chloroethoxy substituent introduces an additional reactive handle, making this molecule a versatile intermediate for further chemical transformations. Accurate interpretation of its NMR spectra is paramount for confirming its successful synthesis and purity.

While direct access to a verified, published spectrum for this specific molecule is not always readily available, a detailed and highly accurate spectral prediction can be formulated based on established principles and extensive data from analogous structures. This guide will present and interpret such a representative dataset.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a sample of this compound.

1. Sample Preparation:

- Weigh approximately 10-20 mg of this compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃), a common solvent for non-polar to moderately polar organic molecules.

- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (¹H NMR):

- Spectrometer: A 400 MHz (or higher) spectrometer.

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-2 seconds.

- Number of Scans: 8-16, depending on sample concentration.

- Spectral Width: 0-12 ppm.

3. Instrument Parameters (¹³C NMR):

- Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

- Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to provide singlet signals for each unique carbon.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 128-1024, as ¹³C has a low natural abundance and is less sensitive than ¹H.

- Spectral Width: 0-220 ppm.

Rationale for Experimental Choices:

-

Solvent: CDCl₃ is chosen for its excellent solubilizing properties for ethers and its relatively clean spectral window.

-

Internal Standard: TMS is chemically inert and its sharp singlet at 0.00 ppm provides a reliable reference point for both ¹H and ¹³C spectra.

-

Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each carbon environment, which aids in peak identification and counting.

Data Presentation and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on typical chemical shift ranges for THP ethers and the known electronic effects of the chloroethoxy substituent.[2][3]

¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~4.65 | triplet (t) | 1H | H-2 |

| 2 | ~3.90 | multiplet (m) | 1H | H-6 (axial) |

| 3 | ~3.85 | multiplet (m) | 2H | H-1' |

| 4 | ~3.70 | triplet (t) | 2H | H-2' |

| 5 | ~3.55 | multiplet (m) | 1H | H-6 (equatorial) |

| 6 | ~1.85 | multiplet (m) | 1H | H-3, H-4, H-5 |

| 7 | ~1.75 | multiplet (m) | 1H | H-3, H-4, H-5 |

| 8 | ~1.60 | multiplet (m) | 4H | H-3, H-4, H-5 |

¹³C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~99.0 | C-2 |

| 2 | ~68.0 | C-1' |

| 3 | ~62.5 | C-6 |

| 4 | ~43.0 | C-2' |

| 5 | ~30.5 | C-4 |

| 6 | ~25.5 | C-5 |

| 7 | ~19.5 | C-3 |

Detailed Spectral Analysis

¹H NMR Spectrum

The ¹H NMR spectrum of a THP ether is characteristically complex in the aliphatic region due to the overlapping signals of the diastereotopic methylene protons on the tetrahydropyran ring.[2]

-

The Anomeric Proton (H-2): The most downfield and diagnostic signal is the anomeric proton at C-2, appearing around δ 4.65 ppm .[3] This proton is deshielded as it is bonded to a carbon that is attached to two oxygen atoms. Its multiplicity is typically a triplet, resulting from coupling to the two adjacent protons at C-3.

-

The Chloroethoxy Group Protons (H-1' and H-2'): The methylene group adjacent to the ether oxygen (H-1') is expected around δ 3.85 ppm . The methylene group adjacent to the chlorine atom (H-2') will be slightly more shielded, appearing around δ 3.70 ppm . Both signals are anticipated to be triplets due to coupling with each other.

-

The Tetrahydropyran Ring Protons (H-3, H-4, H-5, H-6): The protons at C-6, being adjacent to the ring oxygen, are found in the region of δ 3.55-3.90 ppm . The remaining ring protons at C-3, C-4, and C-5 produce a complex series of overlapping multiplets in the upfield region of δ 1.60-1.85 ppm .[3] The complexity arises from the fixed chair conformation of the ring, leading to distinct axial and equatorial protons with different chemical environments and coupling constants.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, with seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

The Anomeric Carbon (C-2): Similar to its attached proton, the anomeric carbon at C-2 is the most deshielded carbon of the THP ring, resonating at approximately δ 99.0 ppm .[3] This significant downfield shift is a hallmark of an acetal carbon.

-

The Chloroethoxy Group Carbons (C-1' and C-2'): The carbon atom bonded to the ether oxygen (C-1') is found around δ 68.0 ppm . The carbon bearing the electron-withdrawing chlorine atom (C-2') is located further upfield at approximately δ 43.0 ppm .

-

The Tetrahydropyran Ring Carbons (C-3, C-4, C-5, C-6): The carbon adjacent to the ring oxygen, C-6, appears around δ 62.5 ppm . The remaining aliphatic carbons of the ring, C-3, C-4, and C-5, are found in the upfield region at approximately δ 19.5, 30.5, and 25.5 ppm , respectively.[3]

Visualizing the Structure and Assignments

A clear mapping of the NMR assignments to the molecular structure is essential for unambiguous interpretation.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

Conclusion

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic features that are readily interpretable by a trained chemist. The diagnostic signals for the anomeric center (H-2 and C-2) and the chloroethoxy moiety provide definitive confirmation of the structure. While the aliphatic region of the ¹H NMR spectrum can be complex, modern high-field instruments and 2D NMR techniques (such as COSY and HSQC) can be employed for complete and unambiguous assignment if required. This guide provides a solid framework for the analysis and quality assessment of this important synthetic intermediate.

References

Solubility Profile of 2-(2-Chloroethoxy)tetrahydro-2H-pyran: A Technical Guide for Laboratory Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Chloroethoxy)tetrahydro-2H-pyran in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictions based on molecular structure, and provides a detailed experimental protocol for quantitative determination.

Introduction to this compound

This compound, with the chemical formula C₇H₁₃ClO₂, is a heterocyclic compound featuring a tetrahydropyran ring substituted with a 2-chloroethoxy group.[1][2][3] It is a colorless to nearly colorless liquid at room temperature.[1] This compound serves as a valuable intermediate in organic synthesis, particularly as a protecting group for hydroxyl functionalities.[1] Understanding its solubility is paramount for its effective use in reaction media, purification processes, and formulation development.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₃ClO₂ |

| Molecular Weight | 164.63 g/mol [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 80 °C @ 8 mm Hg[3] |

| Density | 1.115 g/mL at 20 °C[3] |

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[5][6][7][8][9] The primary intermolecular forces at play are van der Waals forces (London dispersion and dipole-dipole interactions) and hydrogen bonding.

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first analyze its molecular structure:

-

Tetrahydropyran Ring: This saturated heterocyclic ether ring is relatively nonpolar, contributing to van der Waals interactions.

-

Ether Linkages: The two ether oxygen atoms are capable of acting as hydrogen bond acceptors.

-

Chloroethoxy Group: The chlorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to unsubstituted tetrahydropyran. The ethyl chain remains largely nonpolar.

Overall, this compound can be classified as a moderately polar molecule. It lacks hydrogen bond donor capabilities but can accept hydrogen bonds.

The "Like Dissolves Like" Principle in Action

Based on its molecular structure, we can predict its solubility in various classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to its polar functional groups, the compound is expected to have limited solubility in highly nonpolar solvents. Van der Waals forces will be the primary mode of interaction, but they may not be strong enough to overcome the cohesive forces of the solvent and solute.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments but do not have hydrogen bond donating capabilities. The dipole-dipole interactions between the solvent and the chloroethoxy and ether functionalities of the solute are expected to lead to good solubility or miscibility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. While this compound can act as a hydrogen bond acceptor, its inability to donate hydrogen bonds and the presence of the nonpolar hydrocarbon portions may limit its miscibility with highly polar protic solvents like water. However, it is expected to be soluble in less polar alcohols like ethanol and methanol.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, based on the principles discussed above.

| Solvent | Chemical Class | Polarity | Predicted Solubility |

| Hexane | Alkane | Nonpolar | Sparingly Soluble / Insoluble |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Soluble |

| Dichloromethane | Halogenated Alkane | Polar Aprotic | Miscible |

| Diethyl Ether | Ether | Slightly Polar | Miscible |

| Ethyl Acetate | Ester | Polar Aprotic | Miscible |

| Acetone | Ketone | Polar Aprotic | Miscible |

| Acetonitrile | Nitrile | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Miscible |

| Methanol | Alcohol | Polar Protic | Miscible |

| Ethanol | Alcohol | Polar Protic | Miscible |

| Isopropanol | Alcohol | Polar Protic | Soluble |

| Water | Inorganic | Highly Polar Protic | Sparingly Soluble / Insoluble |

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, a standardized experimental protocol is essential. The following method describes the determination of miscibility for liquid-liquid systems.

Objective

To determine the miscibility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, dichloromethane, ethanol)

-

Calibrated pipettes or graduated cylinders

-

Vials or test tubes with caps

-

Vortex mixer

-

Constant temperature bath or block

-

Light source for visual inspection

Procedure

-

Preparation: Ensure all glassware is clean and dry. Allow the solute and solvent to equilibrate to the desired temperature (e.g., 25 °C) in a constant temperature bath.

-

Initial Miscibility Test: In a clean, dry vial, add 1 mL of the selected organic solvent. To this, add 1 mL of this compound.

-

Mixing: Cap the vial securely and vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Equilibration: Place the vial back into the constant temperature bath for at least 15 minutes to allow the mixture to equilibrate.

-

Visual Inspection: After equilibration, remove the vial and visually inspect it against a light source.

-

Miscible: If the mixture is a single, clear, homogeneous phase with no visible separation or cloudiness, the two liquids are miscible.[10]

-

Immiscible or Partially Soluble: If two distinct layers form, or if the mixture appears cloudy or contains droplets, the liquids are immiscible or partially soluble.

-

Quantitative Solubility Determination (for partially soluble or sparingly soluble systems)

For a more precise measurement of solubility for systems that are not fully miscible, an analytical approach is required.

-

Saturated Solution Preparation: In a sealed container, add an excess amount of this compound to a known volume of the solvent.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the constant temperature until the two phases have clearly separated.

-

Sampling: Carefully extract a known volume of the solvent phase, ensuring that none of the undissolved solute is collected.

-

Analysis: Analyze the concentration of this compound in the solvent phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a pre-established calibration curve.

-

Calculation: The solubility is then expressed as the mass or moles of solute per unit volume or mass of the solvent (e.g., g/100 mL or mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for predicting and experimentally verifying the solubility of an organic compound.

Caption: Workflow for predicting and verifying solubility.

Conclusion

The solubility of this compound is a critical parameter for its application in organic synthesis and materials science. Based on its moderately polar nature, it is predicted to be miscible with a wide range of polar aprotic and polar protic organic solvents, while exhibiting limited solubility in nonpolar and highly polar solvents like water. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, enabling researchers to make informed decisions in solvent selection for their specific applications.

References

- 1. Buy this compound | 5631-96-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 5631-96-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C7H13ClO2 | CID 254951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. fountainmagazine.com [fountainmagazine.com]

- 10. Miscibility - Wikipedia [en.wikipedia.org]

Safety, handling, and MSDS for 2-(2-Chloroethoxy)tetrahydro-2H-pyran

An In-Depth Technical Guide to the Safe Handling of 2-(2-Chloroethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Utility and Risks

This compound (CAS No. 5631-96-9) is a versatile heterocyclic ether widely utilized in synthetic organic chemistry. Its primary application lies in its function as a protecting group for hydroxyl moieties, allowing chemists to selectively manipulate other functional groups within a complex molecule.[1] This functionality makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2] The chloroethoxy group enhances its reactivity, making it a key building block for introducing protected hydroxyethyl groups into larger molecular frameworks.[1]

However, the same reactivity and structural features that make this compound useful also necessitate a thorough understanding of its potential hazards. This guide, designed for the laboratory professional, provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, ensuring its effective use while prioritizing personal and environmental safety.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is understanding a substance's physical characteristics. These properties influence storage conditions, potential exposure routes, and appropriate emergency responses.

| Property | Value | Source(s) |

| CAS Number | 5631-96-9 | [3] |

| Molecular Formula | C₇H₁₃ClO₂ | [4][5] |

| Molecular Weight | 164.63 g/mol | [4][5] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Boiling Point | 104 °C @ 25 mmHg / 230.6 °C @ 760 mmHg | [7][8] |

| Density | ~1.12 g/cm³ | [7] |

| Flash Point | ~65 °C - 87.8 °C (Closed Cup) | [7][8] |

| Synonyms | 2-(2-chloroethoxy)oxane, 2-Chloroethyl tetrahydropyranyl ether | [1][9] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. It is critical to note that different suppliers have provided slightly varying classifications for this compound. This guide will present these variations and recommend a conservative approach that encompasses the highest degree of reported hazard.

In-Field Insight: The variance in GHS classification among suppliers is not uncommon for specialty chemicals. It can arise from different purity levels, varying data sources, or the use of different classification criteria. For maximum safety, laboratory personnel should always adhere to the more stringent classification.

GHS Hazard Summary

| Hazard Class | GHS Category | Hazard Statement | Pictogram | Source(s) |

| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapor OR H227: Combustible liquid | 🔥 | [4][6][10] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | corrosive | [10] |

| Irritation | Not specified | Causes skin irritation, May cause respiratory irritation | ❗ | [7] |

Authoritative Grounding: Based on the available Safety Data Sheets (SDS), the primary hazards are flammability and the potential for serious eye damage.[4][10] The signal word "Danger" is appropriate given the Category 1 eye hazard.[10]

Logical Flow for Risk Assessment

The following diagram illustrates the logical workflow for assessing and mitigating the risks associated with handling this compound.

Caption: Risk assessment workflow for this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable. The following procedures are based on a synthesis of best practices for handling flammable and corrosive/irritating liquids.

Engineering Controls

-

Ventilation: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.[11]

-

Ignition Sources: Ensure the work area is free of open flames, hot plates, and spark-producing equipment. Use intrinsically safe or explosion-proof equipment where necessary.[12][13]

-

Static Discharge: Ground and bond containers and receiving equipment during transfers of significant quantities to prevent static electricity buildup.[12][13]

-

Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[11]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for preventing exposure.

-

Eye/Face Protection: Chemical safety goggles are required at a minimum. Given the risk of serious eye damage (H318), the use of a full-face shield in addition to goggles is strongly recommended.[10][11]

-

Skin Protection: Wear a flame-resistant laboratory coat. Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[4]

-

Respiratory Protection: Not typically required when work is performed within a fume hood. If there is a potential for exposure outside of a fume hood (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge should be used.

Step-by-Step Laboratory Handling Protocol

-

Preparation: Cordon off the work area. Confirm that the fume hood is operational and that all necessary PPE is correctly donned. Ensure spill cleanup materials are readily available.

-

Aliquotting: For transfers, use a grounded setup for larger volumes. For smaller, lab-scale quantities, use pipettes or syringes within the fume hood. Open and handle containers with care.

-

During Reaction: Keep the container tightly closed when not in use.[12] Maintain the reaction setup within the fume hood.

-

Post-Handling: Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[4] Decontaminate all work surfaces.

-

Waste Disposal: Dispose of waste, including contaminated consumables and empty containers, in a designated, properly labeled hazardous waste container for flammable liquids. Do not pour down the drain.[4]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][12]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[12]

-

The storage area should be designated for flammable liquids.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[11][12]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Emergency Response Workflow

Caption: Workflow for responding to spills or personnel exposure incidents.

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately.[4][10]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[4][10]

-

In Case of Eye Contact: This is a critical exposure route. Rinse thoroughly and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing during transport to the hospital. Seek immediate medical attention from an ophthalmologist.[10]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[4]

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂). A water spray can be used to cool containers.[11]

-

Unsuitable Extinguishing Media: Do not use a solid water stream, as it may spread the fire.

-

Specific Hazards: The compound is a combustible or flammable liquid.[4][10] Vapors are heavier than air and may travel to a source of ignition and flash back. Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[11]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Conclusion

This compound is a valuable reagent in modern chemical synthesis. Its effective and safe use hinges on a disciplined approach grounded in a comprehensive understanding of its hazards. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the established protocols for handling and emergencies, researchers can confidently leverage the synthetic utility of this compound while maintaining the highest standards of laboratory safety. Always consult the most recent Safety Data Sheet from your supplier before use.

References

- 1. Buy this compound | 5631-96-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. aaronchem.com [aaronchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 5631-96-9 | TCI AMERICA [tcichemicals.com]

- 7. 5631-96-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. Page loading... [guidechem.com]

- 9. This compound | 5631-96-9 [sigmaaldrich.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Alcohol Protection with 2-(2-Chloroethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Hydroxyl Group Protection

In the landscape of complex organic synthesis, particularly within pharmaceutical and natural product chemistry, the hydroxyl group presents a recurring strategic challenge. Its inherent nucleophilicity and acidity necessitate its temporary masking to prevent unwanted side reactions during various synthetic transformations. The judicious choice of a protecting group is therefore paramount, governed by its ease of introduction, stability under a range of reaction conditions, and facile, selective removal. The tetrahydropyranyl (THP) ether is a classic and widely utilized protecting group for alcohols, valued for its robustness in non-acidic media.[1] This application note details the mechanism and application of a functionalized analog, 2-(2-Chloroethoxy)tetrahydro-2H-pyran (CETHP), as a versatile protecting group for alcohols. While specific literature on CETHP is not abundant, its chemistry is largely analogous to that of the well-documented 3,4-dihydro-2H-pyran (DHP), the precursor to the THP group.

Mechanism and Scientific Rationale: An Acid-Catalyzed Acetal Formation

The protection of an alcohol with this compound is an acid-catalyzed process that results in the formation of a stable acetal. The reaction mechanism is analogous to the well-established mechanism of THP ether formation from dihydropyran.[2]

The key steps are as follows:

-

Protonation of the Acetal: The reaction is initiated by the protonation of the most basic oxygen atom of the CETHP molecule (the endocyclic oxygen of the tetrahydropyran ring) by an acid catalyst.

-

Formation of an Oxocarbenium Ion: The protonated CETHP then undergoes cleavage to form a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic and is the key reactive species in the protection reaction.

-

Nucleophilic Attack by the Alcohol: The alcohol to be protected acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A weak base, typically the conjugate base of the acid catalyst or the solvent, removes the proton from the newly formed oxonium ion, yielding the neutral CETHP-protected alcohol and regenerating the acid catalyst.

The presence of the 2-chloroethoxy group is not expected to significantly alter this fundamental mechanism. However, its electronic and steric influence may subtly affect reaction rates and the stability of the resulting protected ether.

Visualizing the Mechanism

Caption: Acid-catalyzed mechanism of alcohol protection with CETHP.

Experimental Protocols

The following protocols are based on well-established procedures for the formation of THP ethers and are expected to be directly applicable to the use of this compound. Optimization of reaction conditions for specific substrates may be necessary.

Protocol 1: Protection of a Primary Alcohol with this compound

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.2 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane, add this compound (1.2 equiv).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (0.05 equiv) to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 1-4 hours), quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a CETHP-Protected Alcohol

Materials:

-

CETHP-protected alcohol (1.0 equiv)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the CETHP-protected alcohol (1.0 equiv) in a 3:1:1 mixture of tetrahydrofuran, acetic acid, and water.

-

Stir the reaction mixture at room temperature or gently warm to 40-50 °C if the reaction is sluggish. Monitor the progress by TLC.

-

Once the deprotection is complete (typically 2-8 hours), carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude alcohol can be purified by column chromatography on silica gel if necessary.

Data Presentation: Expected Spectroscopic Characteristics

| Spectroscopic Data | Expected Characteristics for CETHP-Protected Alcohol |

| ¹H NMR | - A characteristic signal for the anomeric proton (O-CH-O) of the tetrahydropyran ring, typically appearing as a multiplet between δ 4.5 and 4.8 ppm. - A complex set of multiplets for the methylene protons of the tetrahydropyran ring between δ 1.5 and 1.9 ppm. - Signals corresponding to the 2-chloroethoxy group, including a triplet for the -CH₂Cl protons and a multiplet for the -OCH₂- protons. |

| ¹³C NMR | - A characteristic signal for the anomeric carbon (O-CH-O) between δ 95 and 105 ppm. - Signals for the carbons of the tetrahydropyran ring in the aliphatic region. - Signals for the carbons of the 2-chloroethoxy group, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift. |

| IR Spectroscopy | - Strong C-O stretching vibrations in the region of 1150-1050 cm⁻¹, characteristic of the ether linkages. - The absence of a broad O-H stretching band (around 3300 cm⁻¹) from the starting alcohol. |

Advantages and Potential Applications of the CETHP Protecting Group